molecular formula C7H4N2OS B1311464 Thieno[2,3-b]pyrazine-6-carbaldehyde CAS No. 857283-69-3

Thieno[2,3-b]pyrazine-6-carbaldehyde

Cat. No.: B1311464
CAS No.: 857283-69-3
M. Wt: 164.19 g/mol
InChI Key: PDSFQJXYTQJKFG-UHFFFAOYSA-N
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Description

Thieno[2,3-b]pyrazine-6-carbaldehyde is a valuable synthetic intermediate in medicinal chemistry and drug discovery. Its fused heteroaromatic structure makes it a key building block for constructing more complex, biologically active molecules, particularly within the thieno[2,3-b]pyrazine scaffold. This scaffold is significant in the synthesis of compounds investigated as inhibitors of critical biological targets. Research activities include its application in the synthesis of tricyclic and tetracyclic lactone derivatives, which are subsequently evaluated for their antitumor potential across various human cancer cell lines such as gastric adenocarcinoma (AGS), colorectal adenocarcinoma (CaCo-2), and breast carcinoma (MCF-7) . Furthermore, derivatives stemming from this core structure have shown promise in preliminary antiparasitic testing against organisms like Trypanosoma brucei and Leishmania infantum . The aldehyde functional group provides a versatile handle for further chemical modifications via condensation or coupling reactions, enabling the exploration of structure-activity relationships. The compound is also utilized in the development of organic electronic materials, such as semiconductors and light-emitting diodes (OLEDs), leveraging its conjugated system that enhances electronic properties .

Properties

IUPAC Name

thieno[2,3-b]pyrazine-6-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H4N2OS/c10-4-5-3-6-7(11-5)9-2-1-8-6/h1-4H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PDSFQJXYTQJKFG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=C2C(=N1)C=C(S2)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H4N2OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80428723
Record name thieno[2,3-b]pyrazine-6-carbaldehyde
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Molecular Weight

164.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

857283-69-3
Record name Thieno[2,3-b]pyrazine-6-carboxaldehyde
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Record name thieno[2,3-b]pyrazine-6-carbaldehyde
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Record name Thieno[2,3-b]pyrazine-6-carbaldehyde
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Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Thieno[2,3-b]pyrazine-6-carbaldehyde typically involves the formation of the thieno[2,3-b]pyrazine core followed by the introduction of the aldehyde group. One common method is the cyclization of appropriate precursors under specific conditions. For example, the condensation of 2-aminothiophene with glyoxal can yield the thieno[2,3-b]pyrazine core, which can then be oxidized to introduce the aldehyde group .

Industrial Production Methods: While detailed industrial production methods are not widely documented, the synthesis generally follows similar principles as laboratory methods, with optimization for scale, yield, and cost-effectiveness. Industrial processes may involve continuous flow reactions and the use of catalysts to enhance efficiency .

Types of Reactions:

    Oxidation: this compound can undergo oxidation reactions to form carboxylic acids or other oxidized derivatives.

    Reduction: The aldehyde group can be reduced to an alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the aldehyde carbon.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Nucleophiles such as amines or thiols under mild conditions.

Major Products:

    Oxidation: Thieno[2,3-b]pyrazine-6-carboxylic acid.

    Reduction: Thieno[2,3-b]pyrazine-6-methanol.

    Substitution: Various substituted thieno[2,3-b]pyrazine derivatives depending on the nucleophile used.

Scientific Research Applications

Medicinal Chemistry Applications

1.1 Anticancer Properties
Thieno[2,3-b]pyrazine-6-carbaldehyde has been identified as a potent inhibitor of B-Raf kinase, which plays a critical role in the regulation of cell growth and proliferation. B-Raf mutations are commonly associated with various cancers, particularly melanoma. Research indicates that compounds derived from thieno[2,3-b]pyrazine can effectively inhibit the activity of B-Raf, leading to reduced tumor cell proliferation and enhanced apoptosis in cancer cells .

1.2 Mechanism of Action
The mechanism by which this compound exerts its anticancer effects involves the inhibition of specific signaling pathways associated with tumor growth. It has shown efficacy against several cancer types, including melanoma, colon cancer, and lung cancer . The compound acts by disrupting the Ras/Raf/MEK/ERK signaling pathway, which is pivotal in cancer cell survival and proliferation .

1.3 Case Studies
A notable study evaluated the anticancer activity of various thieno[2,3-b]pyrazine derivatives against human tumor cell lines. The results indicated that certain derivatives exhibited selective cytotoxicity with low GI50 values (the concentration required to inhibit cell growth by 50%), demonstrating their potential as effective chemotherapeutic agents .

This compound has been explored for its biological activities beyond anticancer properties. It has been investigated for its potential as an enzyme inhibitor and as a probe in biological assays .

2.1 Enzyme Inhibition Studies
Research has shown that derivatives of thieno[2,3-b]pyrazine can inhibit various enzymes involved in metabolic pathways, which could be beneficial in treating metabolic disorders or infections . The specific interactions with target enzymes are still under investigation but suggest a broad utility in drug development.

Material Science Applications

In addition to its medicinal applications, this compound is being utilized in material science, particularly in the development of organic semiconductors and electronic devices.

3.1 Organic Electronics
The compound serves as a building block for synthesizing more complex organic materials that can be employed in electronic applications such as organic light-emitting diodes (OLEDs) and organic photovoltaic cells . Its unique electronic properties make it suitable for enhancing the performance of these devices.

Synthesis and Characterization

The synthesis of this compound typically involves several chemical reactions that allow for the modification of its structure to enhance its biological activity or material properties.

4.1 Synthetic Routes
Common methods for synthesizing this compound include cyclization reactions involving appropriate precursors under controlled conditions . The optimization of these synthetic routes is crucial for improving yield and purity.

Summary Table of Applications

Application AreaDescriptionExamples/Case Studies
Medicinal ChemistryAnticancer activity via B-Raf inhibitionEffective against melanoma and colon cancer
Biological ActivityEnzyme inhibition and biological assaysPotential for treating metabolic disorders
Material ScienceDevelopment of organic semiconductorsUsed in OLEDs and photovoltaic cells

Mechanism of Action

The mechanism of action of Thieno[2,3-b]pyrazine-6-carbaldehyde depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The aldehyde group can form covalent bonds with nucleophilic sites on proteins, potentially altering their function .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Core Heterocyclic Variations

Thieno[2,3-b]pyridine Derivatives
  • Example: 3-Amino-6-thieno[2,3-b]pyridine-2-carbohydrazides (). Structural Difference: Pyridine ring replaces pyrazine, with carbohydrazide (-CONHNH₂) at position 2. Synthesis: One-pot reaction with hydrazine hydrate yields high efficiency (excellent yields) . Reactivity: The carbohydrazide group enables condensation reactions, forming pyridothienopyrimidinones .
Thieno[2,3-d]pyrimidine Derivatives
  • Example: Ethyl thieno[2,3-d]pyrimidine-6-carboxylates (). Structural Difference: Pyrimidine core with ester (-COOEt) or carboxylic acid (-COOH) groups. Synthesis: Displacement/cyclization of 4,6-dichloro-2-methylthiopyrimidine-5-carbaldehyde with ethyl mercaptoacetate .

Functional Group Modifications

Thieno[2,3-b]pyrazine-6-carboxylic Acid
  • Structure : Carboxylic acid (-COOH) replaces the aldehyde .
  • Properties : Increased polarity improves water solubility but reduces membrane permeability.
  • Applications : Used as a precursor for amide or ester derivatives in drug design .
Thieno[2,3-b]pyridine-2-carbohydrazides
  • Structure : Carbohydrazide group (-CONHNH₂) at position 2 ().
  • Reactivity : Forms hydrazones with aldehydes/ketones, enabling scaffold diversification .

Physicochemical Properties

Property Thieno[2,3-b]pyrazine-6-carbaldehyde Thieno[2,3-b]pyrazine-6-carboxylic acid Thieno[2,3-d]pyrimidine-6-carboxylate
Molecular Weight (g/mol) 164.18 180.19 226.25 (ethyl ester)
Solubility Low (lipophilic) High (polar) Moderate (ester)
Functional Group Reactivity Electrophilic (-CHO) Nucleophilic (-COOH) Hydrolysable (-COOEt)
Hazard Profile H302, H312, H332 Not reported Not reported

Biological Activity

Thieno[2,3-b]pyrazine-6-carbaldehyde is a heterocyclic compound that has garnered attention in medicinal chemistry due to its potential biological activities, particularly its antimicrobial and anticancer properties. This article provides a comprehensive overview of its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound features a thieno and pyrazine moiety, with an aldehyde functional group that enhances its reactivity. The molecular formula is C7_7H6_6N2_2S, and it has a molecular weight of approximately 150.20 g/mol. The presence of the aldehyde group allows for interactions with nucleophilic sites on proteins, which can lead to alterations in their function .

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets:

  • Enzyme Inhibition : The compound may inhibit specific enzymes involved in cancer progression and microbial growth. For example, it interacts with phospholipase C isoforms and tyrosyl DNA phosphodiesterase, which are implicated in cancer cell proliferation .
  • Receptor Modulation : It has been shown to modulate G protein-coupled receptors (GPCRs), such as the adenosine A2A receptor, which is significant in cancer biology. Binding affinities suggest that it could act as both an agonist and antagonist depending on the receptor context .
  • Covalent Bond Formation : The aldehyde group can form covalent bonds with nucleophilic residues in proteins, potentially leading to irreversible inhibition of target proteins .

Anticancer Properties

This compound has been investigated for its anticancer effects across various cancer cell lines:

  • In Vitro Studies : Research indicates that derivatives of this compound exhibit significant cytotoxicity against breast cancer (MCF-7) and melanoma cell lines. For instance, compounds derived from thieno[2,3-b]pyrazine exhibited low nanomolar growth inhibition against these cell lines .
  • Mechanistic Insights : Studies have shown that these compounds can induce apoptosis in cancer cells through the modulation of key signaling pathways like the Ras/Raf/MEK/ERK pathway, which is crucial for cell growth and survival .

Antimicrobial Activity

The compound also demonstrates promising antimicrobial properties:

  • Broad-Spectrum Activity : Thieno[2,3-b]pyrazine derivatives have shown effectiveness against various bacterial strains and fungi. The mechanism appears to involve disruption of microbial cell membranes or inhibition of essential metabolic pathways .
  • Potential Drug Development : Given its dual role as an anticancer and antimicrobial agent, this compound is being explored as a scaffold for developing new therapeutic agents targeting multiple diseases simultaneously.

Case Studies and Research Findings

Several studies have highlighted the biological activity of this compound:

StudyFocusKey Findings
Reynisson et al. (2017)Anticancer activityIdentified low nanomolar growth inhibition in breast and melanoma cells; significant modulation of PLC-γ2.
PMC Article (2015)Antioxidant propertiesDemonstrated protective effects against oxidative stress in fish erythrocytes; potential use as an antioxidant agent.
BenchChem (2024)General bioactivityInvestigated for antimicrobial and anticancer properties; serves as a precursor for drug development targeting specific enzymes.

Q & A

Basic: What are the common synthetic routes for Thieno[2,3-b]pyrazine-6-carbaldehyde?

Answer:
this compound is typically synthesized via cyclization or coupling reactions. A key method involves hydrazine hydrate treatment of ethanolic ester precursors, which can yield intermediates like diethyl 3-amino-6-methyl-4-styryl-thieno[2,3-b]pyridine-2,5-dicarboxylate. This intermediate may undergo further functionalization to introduce the aldehyde group . Sonogashira coupling is another foundational approach, enabling the formation of tricyclic lactones or carbaldehyde derivatives by reacting terminal alkynes with halogenated thieno[2,3-b]pyrazine precursors .

Advanced: How can Sonogashira coupling be optimized for regioselective synthesis of this compound derivatives?

Answer:
Regioselectivity in Sonogashira coupling is influenced by catalyst choice (e.g., Pd(PPh₃)₄/CuI), solvent (DMF or THF), and base (triethylamine). For example, Martins et al. demonstrated that coupling 6-bromo-thieno[2,3-b]pyrazine with terminal alkynes under inert atmospheres at 60–80°C yields tricyclic lactones with >80% regioselectivity. Monitoring via TLC and optimizing stoichiometry (1:1.2 ratio of alkyne to brominated precursor) minimizes side products . Post-coupling oxidation (e.g., using MnO₂) introduces the aldehyde group while preserving the thienopyrazine core .

Basic: What spectroscopic techniques are used to characterize this compound?

Answer:
Key characterization methods include:

  • ¹H/¹³C NMR : To confirm the aldehyde proton (δ 9.8–10.2 ppm) and aromatic thienopyrazine signals (δ 7.5–8.5 ppm).
  • IR Spectroscopy : A strong C=O stretch (~1700 cm⁻¹) confirms the aldehyde group.
  • Mass Spectrometry (MS) : High-resolution MS validates molecular weight (e.g., C₇H₄N₂OS requires m/z 180.0064) .

Advanced: How can researchers resolve contradictions in reaction outcomes during thienopyrazine derivatization?

Answer:
Contradictions often arise from competing reaction pathways. For instance, hydrazine hydrate treatment of esters can yield mixtures of hydrazides and cyclized thienopyrazines (e.g., compounds 3 and 4 in ). To mitigate this:

  • Adjust reaction time: Shorter durations (2–4 hrs) favor hydrazide formation, while extended reflux (8–12 hrs) promotes cyclization .
  • Use scavengers like molecular sieves to remove water and suppress hydrolysis side reactions.
  • Validate product ratios via HPLC or GC-MS .

Basic: What biological activities are associated with Thieno[2,3-b]pyrazine derivatives?

Answer:
Thieno[2,3-b]pyrazine derivatives exhibit antitumor activity. For example, methyl 7-[(hetero)arylamino]thieno[2,3-b]pyrazine-6-carboxylates showed IC₅₀ values <10 µM against human tumor cell lines (e.g., MCF-7 breast cancer). The aldehyde group enhances electrophilicity, enabling covalent binding to cellular targets like kinases or DNA .

Advanced: How can mechanistic studies elucidate the antitumor mode of action of this compound?

Answer:
Mechanistic workflows include:

  • Apoptosis Assays : Flow cytometry with Annexin V/PI staining to quantify early/late apoptotic cells.
  • Kinase Profiling : Use kinase inhibition panels (e.g., Eurofins KinaseProfiler) to identify targets.
  • Molecular Docking : Model the aldehyde group’s interaction with cysteine residues in kinases (e.g., EGFR).
  • ROS Detection : Probe reactive oxygen species (ROS) generation via DCFH-DA staining, as thienopyrazines may induce oxidative stress .

Basic: What are the stability considerations for this compound during storage?

Answer:
The aldehyde group is prone to oxidation and dimerization. Store under inert gas (N₂/Ar) at –20°C in anhydrous DMSO or sealed vials with desiccants. Purity (>98%, per HPLC) and absence of moisture are critical to prevent degradation .

Advanced: How can computational chemistry predict regioselectivity in thienopyrazine functionalization?

Answer:
Density Functional Theory (DFT) calculates electron density maps to identify reactive sites. For example, the C6 position in thieno[2,3-b]pyrazine has higher electron density, favoring electrophilic substitution (e.g., formylation via Vilsmeier-Haack reaction). Fukui indices (ƒ⁺) validate nucleophilic attack sites, guiding synthetic planning .

Basic: What are the key challenges in scaling up this compound synthesis?

Answer:

  • Purification : Column chromatography is inefficient for large batches; switch to recrystallization (e.g., ethyl acetate/hexane).
  • Yield Optimization : Multi-step reactions (e.g., cyclization + oxidation) require strict temperature control to avoid byproducts .

Advanced: How can tandem mass spectrometry (MS/MS) differentiate isomeric thienopyrazine derivatives?

Answer:
MS/MS fragments isomers based on bond cleavage patterns. For example:

  • This compound : Fragments at m/z 152 (loss of CO) and 124 (loss of CHO).
  • Positional Isomers : Distinct fragmentation due to varying ring substitution (e.g., C5 vs. C6 aldehyde) .

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